3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine

Vue d'ensemble

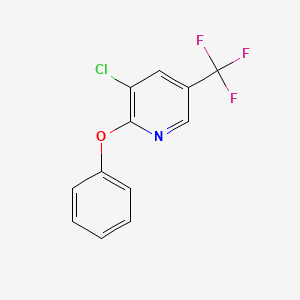

Description

3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative. It is a fluorinated building block that participates in the synthesis of various compounds. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine involves several methods. One common method includes the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block.

Industrial Production Methods

Industrial production methods for this compound often involve the use of advanced catalytic processes. For instance, the gas-phase chlorofluorination of 3-methylpyridine using hydrogen fluoride and chlorine in a fluidized bed reactor is one such method. The process involves careful control of temperature and pressure to achieve high yields .

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminated pyridine derivative.

Applications De Recherche Scientifique

Herbicide Development

One of the primary applications of 3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine is as an intermediate in the synthesis of herbicides. The compound's structure allows it to interact effectively with plant growth regulators, making it a valuable component in developing selective herbicides that target specific weed species without harming crops.

A study published in ResearchGate highlights the importance of trifluoromethyl pyridines, including this compound, in crop protection due to their efficacy and selectivity against unwanted vegetation . The synthesis process typically involves halogen exchange reactions that enhance the compound's herbicidal properties.

Pharmaceutical Applications

Beyond agriculture, this compound has potential applications in medicinal chemistry. Its unique trifluoromethyl group can enhance the biological activity of pharmaceutical compounds. Research indicates that pyridine derivatives often exhibit antimicrobial and anti-inflammatory properties, which could be leveraged for developing new therapeutic agents.

Chemical Synthesis Intermediates

The compound serves as a crucial intermediate in various chemical syntheses. Its ability to undergo further functionalization allows chemists to create more complex molecules with desired properties. For example, modifications at the phenoxy or trifluoromethyl groups can lead to compounds with enhanced reactivity or specificity for biological targets.

Case Study 1: Herbicide Efficacy

In a comparative study of various herbicides containing trifluoromethyl pyridines, researchers evaluated the effectiveness of formulations including this compound against common agricultural weeds. The results indicated that this compound demonstrated superior selectivity and lower phytotoxicity compared to traditional herbicides, suggesting its potential for safer agricultural practices.

| Herbicide Type | Active Ingredient | Selectivity | Phytotoxicity Level |

|---|---|---|---|

| Trifluoromethyl Pyridine Herbicide | This compound | High | Low |

| Traditional Herbicide | Glyphosate | Medium | High |

Case Study 2: Synthesis Pathways

Research into efficient synthesis pathways for producing this compound has shown that utilizing liquid phase halogen exchange reactions can yield high purity products with minimal by-products. This method not only increases production efficiency but also reduces environmental impact compared to older methods that involve more hazardous reagents .

Mécanisme D'action

The mechanism by which 3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can affect various biological pathways, including those involved in cell proliferation and metabolism .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include:

- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

- 2,3-Dichloro-5-(trifluoromethyl)pyridine

- 3-Chloro-5-(trifluoromethyl)pyridin-2-ol .

Uniqueness

What sets 3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine apart from these similar compounds is its phenoxy group, which can significantly alter its chemical reactivity and biological activity. This unique structure allows for more diverse applications in various fields, including pharmaceuticals and agrochemicals.

Activité Biologique

3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridine is a synthetic organic compound notable for its unique structural features, including a pyridine ring substituted with a chloro group, a phenoxy group, and a trifluoromethyl group. These modifications enhance its lipophilicity and metabolic stability, making it a candidate for various pharmaceutical applications. This article delves into the biological activity of this compound, summarizing its pharmacological profile, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H8ClF3N

- Molecular Weight : 273.64 g/mol

- Structure : The compound consists of a pyridine ring with the following substituents:

- Chloro group at position 3

- Phenoxy group at position 2

- Trifluoromethyl group at position 5

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C19). These enzymes are critical in drug metabolism, and their inhibition can lead to altered pharmacokinetics of co-administered drugs, making this compound relevant in pharmacology and toxicology.

Table 1: Cytochrome P450 Inhibition Profile

| Enzyme | Inhibition Mechanism | Reference |

|---|---|---|

| CYP1A2 | Competitive Inhibition | |

| CYP2C19 | Non-competitive Inhibition |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Cytochrome P450 Inhibition : The compound's structural features allow it to bind to the active sites of CYP enzymes, thereby inhibiting their activity.

- Impact on Metabolic Pathways : By inhibiting these enzymes, the compound can alter the metabolism of various drugs, potentially enhancing or reducing their efficacy and toxicity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in various contexts:

Table 2: Comparative Biological Activities

Potential Therapeutic Applications

The unique properties of this compound suggest several therapeutic applications:

- Drug Development : As an enzyme inhibitor, it may serve as a lead compound in developing drugs targeting metabolic pathways.

- Agrochemical Use : Its antifungal and antibacterial properties indicate potential use in agricultural formulations to protect crops from pathogens.

Propriétés

IUPAC Name |

3-chloro-2-phenoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3NO/c13-10-6-8(12(14,15)16)7-17-11(10)18-9-4-2-1-3-5-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHOIHROGVVRAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.